9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione
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Overview
Description
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common route involves the chlorination of a suitable steroid intermediate, followed by hydroxylation and methylation reactions under controlled conditions . The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the carbonyl group at the 20-position can yield a secondary alcohol .
Scientific Research Applications
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes . The compound’s effects are mediated through the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: An isomer of dexamethasone with similar anti-inflammatory properties.
Mometasone: A corticosteroid used in the treatment of inflammatory skin conditions.
Diflorasone: A potent corticosteroid used in dermatology.
Uniqueness
9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and reduce its side effects compared to other corticosteroids .
Properties
CAS No. |
94087-96-4 |
---|---|
Molecular Formula |
C22H29ClO3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(6S,8S,10S,11S,13S,14S,17S)-17-acetyl-9-chloro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22?/m0/s1 |
InChI Key |
HFTXHRFCLJJTGL-UBEYTQJUSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H](C2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C |
Origin of Product |
United States |
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